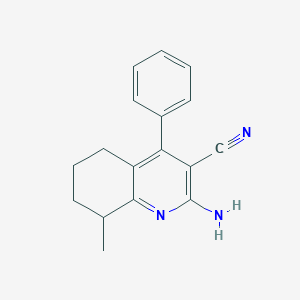

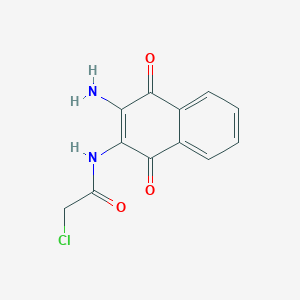

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid: ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Amino- als auch Chloracetamid-funktionelle Gruppen umfasst

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid beinhaltet typischerweise die Reaktion von 2-Chloracetamidchlorid mit 3-Amino-1,4-dioxo-1,4-dihydronaphthalin. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid große Batchreaktoren umfassen, bei denen die Reaktionsbedingungen sorgfältig gesteuert werden, um Ausbeute und Reinheit zu optimieren. Der Einsatz von automatisierten Systemen zur Zugabe von Reagenzien und zur Überwachung von Reaktionsparametern kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Hydrochinonderivate umwandeln.

Substitution: Die Chloracetamidgruppe kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkohole können unter milden Bedingungen mit der Chloracetamidgruppe reagieren.

Hauptprodukte, die gebildet werden

Oxidation: Chinonderivate.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene substituierte Amide, Thioamide und Ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 3-amino-1,4-dioxo-1,4-dihydronaphthalene. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroacetamide group under mild conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted amides, thioamides, and esters.

Wissenschaftliche Forschungsanwendungen

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Interaktionen mit biologischen Makromolekülen.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.

Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zur Hemmung der Enzymaktivität führt. Darüber hinaus ermöglichen seine strukturellen Merkmale die Interaktion mit verschiedenen Signalwegen, was möglicherweise zelluläre Prozesse moduliert.

Wirkmechanismus

The mechanism of action of N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, its structural features allow it to interact with various signaling pathways, potentially modulating cellular processes.

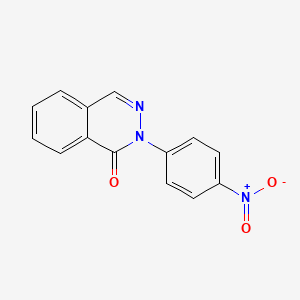

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamid

- 1-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-3,4-dichlor-1H-pyrrol-2,5-dion

Einzigartigkeit

N-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-chloracetamid ist aufgrund des Vorhandenseins sowohl von Amino- als auch von Chloracetamid-funktionellen Gruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen

Eigenschaften

CAS-Nummer |

30007-59-1 |

|---|---|

Molekularformel |

C12H9ClN2O3 |

Molekulargewicht |

264.66 g/mol |

IUPAC-Name |

N-(3-amino-1,4-dioxonaphthalen-2-yl)-2-chloroacetamide |

InChI |

InChI=1S/C12H9ClN2O3/c13-5-8(16)15-10-9(14)11(17)6-3-1-2-4-7(6)12(10)18/h1-4H,5,14H2,(H,15,16) |

InChI-Schlüssel |

GZTAVGHNOAGXQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)NC(=O)CCl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)

![Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B11853350.png)

![2-(4-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11853391.png)

![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)